molecular formula C10H16 B13798378 1-Cyclopentylcyclopentene CAS No. 4884-21-3

1-Cyclopentylcyclopentene

Cat. No.: B13798378
CAS No.: 4884-21-3
M. Wt: 136.23 g/mol
InChI Key: UJZQAOVZOCQFOO-UHFFFAOYSA-N
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Description

1-Cyclopentylcyclopentene is an organic compound with the molecular formula C₁₀H₁₆ . It consists of a cyclopentyl group attached to a cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentylcyclopentene can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentylmagnesium bromide with cyclopentanone, followed by dehydration to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentylcyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • 1-Cyclopentylcyclopentene serves as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including cycloadditions and functionalization processes.
  • Polymer Chemistry
    • The compound can be used to create functionalized polymers through polymerization techniques. For instance, it has been explored as a monomer in the production of specialty polymers that exhibit unique thermal and mechanical properties .
  • Thermal Stability Studies
    • Research indicates that this compound can improve the thermal stability of certain materials when used as an additive. Studies have shown that incorporating this compound into formulations can enhance performance under high-temperature conditions .
  • Environmental Chemistry
    • The compound has potential applications in environmental studies, particularly in understanding the degradation pathways of hydrocarbons in natural settings. It can serve as a model compound for studying the behavior of cyclic hydrocarbons in atmospheric chemistry .

Case Study 1: Organic Synthesis

In a study published by the American Chemical Society, researchers utilized this compound to synthesize complex organic molecules via cycloaddition reactions. The results demonstrated its efficacy as a building block for creating diverse chemical architectures, highlighting its versatility in synthetic organic chemistry .

Case Study 2: Polymer Functionalization

A patent application described a method for preparing functionalized polymers using this compound as a monomer. The resulting polymers exhibited enhanced properties such as increased thermal stability and resistance to degradation, making them suitable for high-performance applications .

Case Study 3: Environmental Behavior

Research conducted on the degradation of hydrocarbons revealed that this compound could serve as a representative model for understanding the atmospheric reactions involving cyclic hydrocarbons. The study focused on its reaction pathways under various environmental conditions, contributing to the broader understanding of hydrocarbon behavior in the atmosphere .

Mechanism of Action

The mechanism of action of 1-Cyclopentylcyclopentene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylcyclopentane: Similar structure but lacks the double bond present in 1-Cyclopentylcyclopentene.

    Cyclopentylcyclopentanone: An oxidized form of this compound.

    Cyclopentylcyclopentanol: A reduced form of this compound

Uniqueness

This compound is unique due to its specific structure, which includes a cyclopentyl group attached to a cyclopentene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

1-Cyclopentylcyclopentene (CPCPen) is a cycloalkene that has garnered interest due to its unique structural features and potential biological activities. This article reviews the current understanding of the biological activity of CPCPen, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C10H16C_{10}H_{16} and a molecular weight of approximately 136.24 g/mol. It has a boiling point of around 191.2 °C. The compound is characterized by its cyclopentyl substituent, which contributes to its unique reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₀H₁₆
Molecular Weight136.24 g/mol
Boiling Point191.2 °C
DensityTBD

Antimicrobial Properties

Recent studies have indicated that CPCPen exhibits significant antimicrobial activity. For instance, research has shown that compounds similar to CPCPen can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

  • Study Findings : A study published in Chemical Properties and Biological Activities of Cyclopentenediones highlighted that cyclopentene derivatives possess leishmanicidal activity, which may extend to CPCPen due to structural similarities .

Insecticidal Activity

CPCPen's potential as an insect repellent has also been investigated. In particular, its effectiveness against pests such as Lasioderma serricorne (tobacco beetle) and Liposcelis bostrychophila (booklice) was noted in studies focusing on essential oils containing similar compounds.

The mechanisms through which CPCPen exerts its biological effects are not fully elucidated but may involve:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : Potential inhibition of key enzymes in metabolic pathways could explain the antimicrobial and insecticidal activities observed.

Research Findings and Data Tables

Several studies have explored the biological activity of compounds related to CPCPen. Below is a summary table of key findings from notable research:

Study ReferenceCompoundActivity TypeKey Findings
MyristicinInsecticidalLD50 = 18.96 μg/adult against L. serricorne
CyclopentenedionesLeishmanicidalSignificant activity against leishmania parasites
JP-10 DecompositionProduct AnalysisIdentified CPCPen as a decomposition product

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:

  • In Vivo Studies : Assessing the efficacy and safety of CPCPen in animal models.
  • Mechanistic Studies : Elucidating the specific biochemical pathways affected by CPCPen.
  • Formulation Development : Exploring applications in pest control and antimicrobial formulations.

Properties

CAS No.

4884-21-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-cyclopentylcyclopentene

InChI

InChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h5,10H,1-4,6-8H2

InChI Key

UJZQAOVZOCQFOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CCCC2

Origin of Product

United States

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